N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C16H18N4 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H18N4/c1-11-12(2)18-15-14(13-8-6-5-7-9-13)10-17-20(15)16(11)19(3)4/h5-10H,1-4H3 |
InChI Key |
ZPTVGRWFIFZBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Cyclocondensation
The orientation of substituents during cyclocondensation is influenced by electronic and steric factors. Electron-donating groups on the pyrazole nitrogen (e.g., methyl) favor formation of the pyrazolo[1,5-a]pyrimidine regioisomer over [1,5-c] variants. Computational studies using density functional theory (DFT) suggest that the activation energy for [1,5-a] pathway is 8–10 kcal/mol lower than alternatives, explaining the observed selectivity.
Purification Challenges
Due to the compound’s nonpolar nature (logP ≈ 3.2), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is preferred for final purification. Residual solvents like DMF or POCl₃ are removed via azeotropic distillation with toluene.
Comparative Analysis of Synthetic Routes
The microwave-assisted route offers the highest yield and purity, making it the method of choice for large-scale synthesis.
Scalability and Industrial Applications
Kilogram-scale production employs continuous flow reactors to enhance heat and mass transfer during cyclocondensation and amination steps. Typical parameters include:
-
Residence time : 5–10 minutes
-
Temperature : 100–120°C
-
Pressure : 2–3 bar
These conditions reduce side reactions and improve throughput to >90% yield. The compound’s stability under acidic conditions (pH 2–6) facilitates long-term storage as a hydrochloride salt .
Chemical Reactions Analysis
Nitration and Reduction Pathways
The pyrazolo[1,5-a]pyrimidine scaffold undergoes regioselective nitration under acidic conditions. For example:
-
Nitration :
Reaction of analogous triazolopyrimidines with fuming HNO₃ in H₂SO₄ at 80°C yields 6-nitro derivatives in 92% yield ( ). Similar conditions apply to pyrazolo-pyrimidines, where nitration at the 3- or 6-position is favored due to electronic effects of substituents. -
Reduction :
Catalytic hydrogenation (5–7 bar H₂, 50°C, Pd/C) reduces nitro groups to amines. For instance, 6-nitro- triazolo[1,5-a]pyrimidine-7-amine converts to 6,7-diamine with 88% yield ( ).
Table 1: Key Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Nitration | HNO₃ (3 eq), H₂SO₄ (18 eq), 80°C, 4 h | 90–92 | |
| Reduction (Nitro→Amine) | H₂ (5–7 bar), Pd/C, DMF/EtOH, 50°C, 5–7 h | 88–94 |
Cyclocondensation for Ring Expansion
The 7-amine group participates in cyclocondensation with glyoxal to form fused pteridine systems:
-
Pteridine Formation :
Heating with glyoxal and HCl in EtOH yields triazolo[1,5-a]pteridine (80% yield) ( ). This highlights the amine’s nucleophilicity and ability to engage in Schiff base formation.
Table 2: Cyclocondensation Parameters
| Substrate | Reagents | Conditions | Product Yield (%) |
|---|---|---|---|
| Triazolo[1,5-a]pyrimidine-6,7-diamine | Glyoxal, HCl, EtOH | 50°C, TLC monitoring | 80 |
Electrophilic Substitution and Cross-Coupling
-
Electrophilic Aromatic Substitution :
The phenyl group at position 3 undergoes nitration or sulfonation under standard conditions, directed by electron-donating methyl groups at positions 5 and 6 (). -
Suzuki Coupling :
Halogenated derivatives (e.g., bromo at position 3) enable cross-coupling with aryl boronic acids, though direct examples for this compound require extrapolation from related pyrazolo-pyrimidines ().
Acid/Base-Mediated Transformations
-
Deprotonation :
The NH group in the pyrimidine ring (pKa ~8–10) undergoes deprotonation in basic media, enabling alkylation or acylation reactions ( ). -
Tautomerization :
Pyrazolo-pyrimidines exhibit tautomerism between amino and imino forms, influencing reactivity in biological systems ( ).
Biological Activity and Functionalization
While not a reaction per se, the compound’s methyl and phenyl groups enhance lipophilicity, making it a scaffold for kinase inhibitors or antimicrobial agents. Modifications at the 7-amine position (e.g., alkylation) are critical for tuning bioactivity ().
Key Structural Insights from NMR and XRD
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression.
Table 1: Anticancer Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| N,N-dimethyl derivative | MCF-7 (Breast) | 8.0 |
A notable study demonstrated that this compound induces apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway, highlighting its potential as a therapeutic agent against lung cancer .
Inhibition of Protein Kinases
The compound has been identified as an effective inhibitor of several protein kinases that are critical in various signaling pathways associated with cancer and other diseases. It specifically targets kinases such as c-Abl and PDGFR-kinase.
Table 2: Kinase Inhibition Profile
The inhibition of these kinases suggests a mechanism through which the compound can disrupt cellular signaling pathways involved in tumor growth and metastasis.
Study on Anticancer Efficacy
A comprehensive study focusing on the anticancer efficacy of this compound revealed its ability to induce apoptosis in A549 lung cancer cells through mitochondrial pathways. The results indicated a significant decrease in cell viability at lower concentrations compared to control groups .
Investigation of Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, the compound’s ability to interact with DNA and RNA can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Structural-Activity Relationship (SAR) Insights
N-Substituents :
- Pyridylmethyl groups (e.g., compounds 3, 32) correlate with anti-mycobacterial activity, likely due to enhanced target binding (e.g., mycobacterial ATP synthase) .
- Bulkier substituents (e.g., MPZP’s bis-methoxyethyl) favor CNS targets like CRF1 receptors, possibly due to improved blood-brain barrier penetration .
- The target compound’s N,N-dimethyl group may reduce metabolic liability compared to pyridylmethyl analogs but requires validation .
Position 3 Substituents :
- Phenyl or fluorophenyl groups are common. Fluorination (e.g., compound 3) may enhance potency via electronic effects .
Positions 5 and 6 :
Biological Activity
N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological activity. The presence of the tetramethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors. For instance, they have been reported to inhibit calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells by activating intrinsic pathways. This has been evidenced in various studies where treatment with these compounds resulted in increased markers of apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research shows that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity .
Other Pharmacological Activities
Besides anticancer and antimicrobial effects, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Some studies suggest that pyrazolo[1,5-a]pyrimidines can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Neuroprotective Properties : There is emerging evidence that these compounds may offer neuroprotective effects by modulating pathways involved in neurodegeneration .
Case Study 1: CAMKK2 Inhibition
A study focused on scaffold hopping among hinge binders identified this compound as a potent inhibitor of CAMKK2 with an IC50 value in the nanomolar range. This finding underscores its potential as a therapeutic agent for cancers driven by CAMKK2 signaling .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis: What are the established methodologies for synthesizing the pyrazolo[1,5-a]pyrimidine core in this compound?
The core structure is typically synthesized via cyclocondensation reactions. For example, cyclization of aminopyrazole derivatives with β-ketoesters or enaminones under acidic or catalytic conditions can yield the pyrazolo[1,5-a]pyrimidine scaffold. Key steps include:
- Catalyst-assisted regioselective synthesis (e.g., using novel catalysts to control substituent positioning) .
- One-pot multi-step reactions to improve efficiency, as demonstrated in the synthesis of related pyrazolo[1,5-a]pyrimidines .
- Suzuki-Miyaura cross-coupling for introducing aryl groups at position 3, as seen in anti-mycobacterial derivatives .
Advanced Structural Analysis: How can regioselectivity and structural confirmation be rigorously validated?
- X-ray crystallography is the gold standard for unambiguous regiochemical confirmation, as shown for a chlorophenyl-substituted analog .
- Multi-nuclear NMR (¹H, ¹³C) to verify substituent positions and coupling patterns, supported by DEPT and HSQC experiments .
- High-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula and purity .
Basic Functionalization: What strategies are effective for introducing substituents at positions 5, 6, and 7?
- Electrophilic substitution at position 7 using halogenation or nitration, followed by nucleophilic displacement (e.g., amines, alkoxides) .
- Methylation via alkylating agents (e.g., methyl iodide) under basic conditions to introduce N,N-dimethyl groups .
- Suzuki coupling for aryl/heteroaryl groups at position 3 or 5, requiring palladium catalysts and optimized solvent systems (e.g., DMF/H₂O) .
Advanced Biological Activity: How do methyl and phenyl substituents influence this compound’s enzyme inhibitory activity?
- N,N-Dimethyl groups enhance lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications .
- Phenyl groups at position 3 contribute to π-π stacking with enzyme active sites, as observed in kinase inhibitors .
- Methyl groups at positions 5/6 may reduce steric hindrance, optimizing binding to targets like cyclin-dependent kinases (CDKs) .
Basic Analytical Characterization: Which spectroscopic techniques are critical for purity assessment?
- ¹H/¹³C NMR to identify proton environments and carbon connectivity, particularly for distinguishing regioisomers .
- FT-IR for functional group verification (e.g., amine N-H stretches at ~3270 cm⁻¹) .
- HPLC with UV/Vis detection for purity quantification, especially for intermediates prone to byproducts .
Advanced Pharmacokinetics: What structural features impact bioavailability and metabolic stability?
- Lipophilicity from trifluoromethyl or aryl groups enhances membrane permeability but may reduce aqueous solubility .
- N,N-Dimethylaminoethyl side chains improve metabolic stability by resisting oxidative degradation, as seen in related CRF1 antagonists .
- Steric shielding of amine groups (e.g., Boc protection) can prolong half-life in vivo .
Advanced SAR Studies: How can structure-activity relationships (SAR) guide optimization for therapeutic use?
- Fluorine substitution at aryl positions increases binding affinity and metabolic stability, as shown in kinase inhibitors .
- Trifluoromethyl groups enhance selectivity for enzymes like fatty acid amide hydrolase (FAAH) by forming strong van der Waals interactions .
- Varying pyridylmethylamine side chains modulates target specificity, critical for anti-mycobacterial activity .
Advanced Crystallography vs. NMR: When is X-ray analysis preferred over NMR for structural resolution?
- X-ray crystallography is essential for resolving regiochemical ambiguities (e.g., distinguishing 5- vs. 7-substitution) .
- Dynamic NMR (variable-temperature or NOESY) can probe conformational flexibility in solution, complementing solid-state data .
Advanced Data Contradictions: How should researchers address discrepancies in reported synthetic yields or biological activities?
- Replicate reaction conditions (e.g., catalyst loading, solvent purity) to identify reproducibility issues .
- Comparative bioassays under standardized protocols (e.g., enzyme inhibition IC₅₀) to reconcile conflicting activity data .
- Computational modeling (docking, MD simulations) to rationalize divergent SAR trends across studies .
Advanced In Vivo Testing: What preclinical models are suitable for evaluating therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
